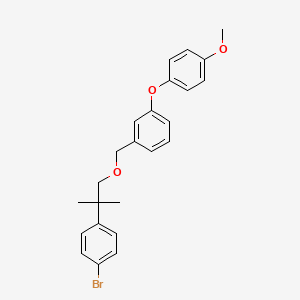
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- involves the polymerization of ethylene oxide with 2-propylheptanol as the initiator. The reaction is typically carried out under controlled conditions, including temperature and pressure, to ensure the desired molecular weight and distribution of the polymer.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously fed into the reactor containing 2-propylheptanol. The reaction is catalyzed by a base such as potassium hydroxide, and the process is carefully monitored to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl end groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, ethers
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceutical compounds.
Industry: Applied in the production of detergents, emulsifiers, and dispersants due to its excellent surface-active properties.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the hydrophobic tail interacts with non-polar substances, enhancing solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy-
- Poly(oxy-1,2-ethanediyl), α-(dodecyl)-ω-hydroxy-
Comparison
Poly(oxy-1,2-ethanediyl), α-(2-propylheptyl)-ω-hydroxy- is unique due to its specific hydrophobic tail, which provides distinct solubility and surface-active properties compared to other similar compounds. This uniqueness makes it particularly effective in applications requiring enhanced solubility and stability.
Properties
CAS No. |
94276-90-1 |
|---|---|
Molecular Formula |
C32H30Cl4N2Zn |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)-(1-methyl-2-phenylindol-1-ium-3-ylidene)methyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C32H30ClN2.3ClH.Zn/c1-4-35(5-2)25-21-19-23(20-22-25)30(26-15-9-11-17-28(26)33)31-27-16-10-12-18-29(27)34(3)32(31)24-13-7-6-8-14-24;;;;/h6-22H,4-5H2,1-3H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
VTJADDNTFFSOLY-UHFFFAOYSA-K |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)/C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



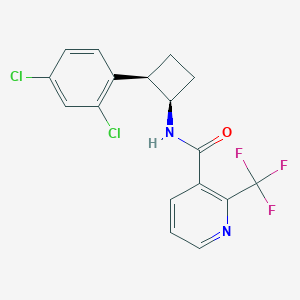
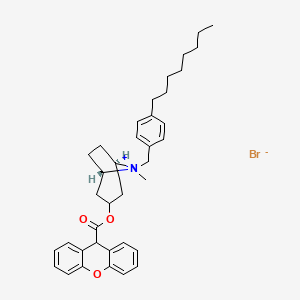

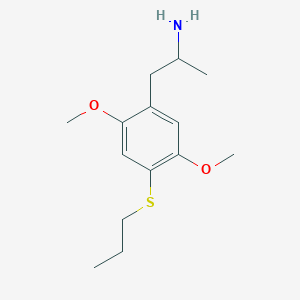
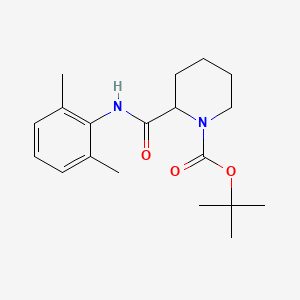
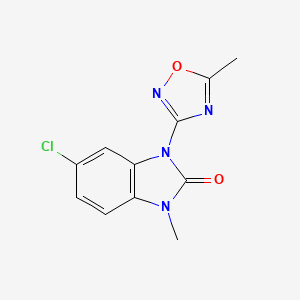
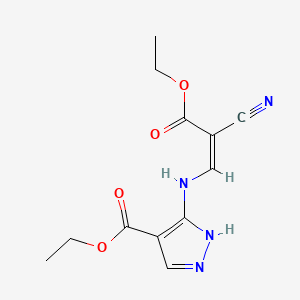
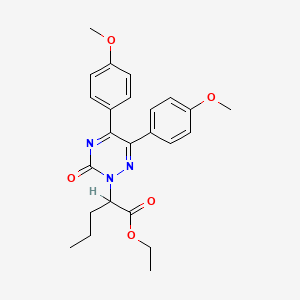

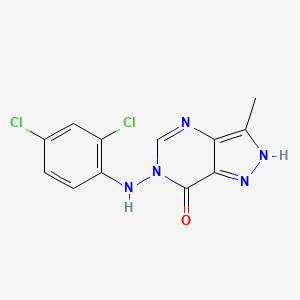
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

